molecular formula C22H20O5 B3700145 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[2-(3-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B3700145
M. Wt: 364.4 g/mol
InChI Key: ULHYSKLWEGIAPE-UHFFFAOYSA-N
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Description

The compound 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one belongs to the chromenone class, characterized by a fused benzene and pyran ring system. Its structure features:

  • Cyclopenta[c]chromen-4-one core: A bicyclic framework with a ketone group at the 4-position.
  • 6-Methyl substituent: A methyl group at the 6-position, enhancing hydrophobicity and steric bulk.
  • 7-Substituent: A 2-(3-methoxyphenyl)-2-oxoethoxy group, introducing an electron-rich aromatic moiety and an ester-like linkage.

Properties

IUPAC Name

7-[2-(3-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O5/c1-13-20(26-12-19(23)14-5-3-6-15(11-14)25-2)10-9-17-16-7-4-8-18(16)22(24)27-21(13)17/h3,5-6,9-11H,4,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHYSKLWEGIAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Cyclopenta[c]chromenones

7-[(4-Methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one ()
  • Molecular Formula : C₂₁H₂₀O₄ (336.4 g/mol).
  • Key Differences :
    • Substituent at 7-position: A 4-methoxybenzyl ether instead of a 3-methoxyphenyl-2-oxoethoxy group.
    • Impact : The para-methoxy group may enhance electron-donating effects compared to the meta-substitution in the target compound. This positional isomerism could alter binding affinity in biological systems .
7-[(4-Chloro-2-fluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one ()
  • Molecular Formula : C₂₀H₁₆ClFO₃ (358.8 g/mol).
  • Key Differences :
    • Substituent: A halogenated (4-chloro-2-fluoro) benzyl group.
    • Impact : Electron-withdrawing halogens may reduce metabolic stability but improve target selectivity in drug design compared to methoxy groups .

Furocoumarins and Extended Ring Systems

9-(3-Methoxyphenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one ()
  • Structure : Incorporates a fused furan ring, increasing planarity and conjugation.
  • Molecular Formula : C₂₂H₁₈O₅ (362.4 g/mol).
5-Methoxypsoralen ()
  • Structure : A linear furocoumarin with a 5-methoxy group.
  • Molecular Formula : C₁₂H₈O₄ (216.19 g/mol).
  • Key Differences: Lacks the cyclopentane ring and methyl substituent.

Simplified Chromenones and Coumarins

7-Hydroxycoumarin ()
  • Structure : A basic coumarin with a hydroxyl group at the 7-position.
  • Molecular Formula : C₉H₆O₃ (162.14 g/mol).

Structural and Functional Analysis Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Biological Activities
Target Compound ~C₂₂H₂₀O₅ 6-methyl, 7-[2-(3-methoxyphenyl)-2-oxoethoxy] ~364.4 Hypothesized anti-inflammatory
7-[(4-Methoxybenzyl)oxy]-6-methyl analog C₂₁H₂₀O₄ 6-methyl, 7-(4-methoxybenzyl)oxy 336.4 Pharmacological potential (unspecified)
7-[(4-Chloro-2-fluorobenzyl)oxy] analog C₂₀H₁₆ClFO₃ 6-methyl, 7-(4-chloro-2-fluorobenzyl)oxy 358.8 Research use (no human application)
5-Methoxypsoralen C₁₂H₈O₄ 5-methoxy 216.19 Anticancer, phototoxic
7-Hydroxycoumarin C₉H₆O₃ 7-hydroxy 162.14 Anticoagulant

Q & A

Basic Research Questions

Q. What are the key considerations when designing synthesis routes for this compound, particularly for ensuring regioselectivity in methoxy and oxoethoxy substitutions?

  • Methodological Answer : Synthesis optimization requires careful selection of coupling agents and protecting groups. For methoxy-substituted aromatic intermediates, Friedel-Crafts acylation or Ullmann coupling under controlled temperature (60–80°C) can improve regioselectivity . Characterization via 1^1H-NMR (e.g., δ 3.87 ppm for methoxy protons) and IR (1654 cm1^{-1} for carbonyl stretches) is critical to confirm substitution patterns .

Q. How can researchers validate the purity and structural integrity of this compound for pharmacological assays?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment. Structural confirmation should combine mass spectrometry (ESI-MS for molecular ion peaks) and 2D-NMR (COSY, HSQC) to resolve overlapping signals in the cyclopenta[c]chromenone core .

Q. What in vitro models are suitable for preliminary bioactivity screening (e.g., antioxidant or enzyme inhibition)?

  • Methodological Answer : Use DPPH radical scavenging assays for antioxidant potential (IC50_{50} comparisons) and fluorometric enzyme assays (e.g., COX-2 inhibition) with positive controls. Ensure solvent compatibility (DMSO < 1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can researchers evaluate the environmental fate and biodegradation pathways of this compound?

  • Methodological Answer : Apply OECD 307 guidelines for soil biodegradation studies under aerobic conditions. Use LC-MS/MS to track transformation products (e.g., demethylation of methoxy groups) and assess ecotoxicity via Daphnia magna acute toxicity tests (EC50_{50} determination) .

Q. What experimental strategies address contradictions in bioactivity data across different cell lines or assays?

  • Methodological Answer : Implement a split-plot factorial design to isolate variables (e.g., cell line heterogeneity vs. assay sensitivity). Normalize data to internal controls (e.g., housekeeping genes for qPCR) and apply multivariate analysis (PCA) to identify confounding factors .

Q. How can computational modeling predict binding affinities of this compound to cytochrome P450 enzymes?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of CYP3A4 (PDB: 1TQN) and account for ligand flexibility via Monte Carlo simulations. Validate predictions with in vitro microsomal stability assays .

Q. What strategies optimize the compound’s bioavailability given its low aqueous solubility?

  • Methodological Answer : Develop nanocrystal formulations via wet milling (particle size < 200 nm) or use cyclodextrin inclusion complexes (e.g., HP-β-CD). Assess solubility enhancements using shake-flask method (pH 1.2–7.4) and in situ intestinal perfusion models .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response curves with non-linear behavior?

  • Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism. Report EC50_{50}, Hill slope, and R2^2 values. For asymmetrical curves, apply the Richards equation to account for variable steepness .

Q. What protocols mitigate batch-to-batch variability in synthetic yields?

  • Methodological Answer : Standardize reaction conditions (e.g., inert atmosphere, strict temperature control) and employ design of experiments (DoE) to identify critical parameters (e.g., catalyst loading). Use QC charts to monitor intermediate purity thresholds (>95% by HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[2-(3-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 2
Reactant of Route 2
7-[2-(3-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

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